1,3-Diethoxy-2-propanol-d5
Description
1,3-Diethoxy-2-propanol-d5 is a deuterated analog of 1,3-diethoxy-2-propanol, where five hydrogen atoms are replaced with deuterium. Its molecular formula is C₇H₁₁D₅O₃, with a molecular weight of 153.23 g/mol . This compound is classified as a biochemical reagent and is used primarily in pharmaceutical research, particularly in synthesizing 3-(4-benzyloxyphenyl)propanoic acid derivatives, which act as GPR40 receptor modulators. GPR40 is a target for diabetes therapeutics due to its role in enhancing glucose-stimulated insulin secretion . The deuterated form enhances metabolic stability and tracing capabilities in preclinical studies.
Properties
Molecular Formula |
C₇H₁₁D₅O₃ |
|---|---|
Molecular Weight |
153.23 |
Synonyms |
1,3-Diethyl glycerin-d5 ether; 1,3-Glycerin-d5 diethyl ether; Diethylin-d5; Glycerol-d5 1,3-bis(ethyl ether); Glycerol-d5 1,3-diethyl ether; Glycerol-d5 α,γ-diethyl ether; NSC 403841-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Impact :
- The ethoxy groups in 1,3-Diethoxy-2-propanol-d5 increase hydrophobicity, favoring membrane permeability in biological systems.
Other Propanol Derivatives
Compounds like D-2-Amino-3-phenyl-1-propanol () and (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol () differ significantly due to amino or phenoxy substituents.
Data-Driven Comparative Overview
Research Findings and Industrial Relevance
- 1,3-Diethoxy-2-propanol-d5: Preclinical studies emphasize its role in diabetes drug development, leveraging deuterium to prolong half-life and improve pharmacokinetic profiling .
- 1,3-Dimethoxy-2-propanol-d5: Research highlights its dual utility in energy (fuel additives) and metabolic disorders (glucokinase activators). The methoxy group’s lower steric demand facilitates synthetic modifications for industrial-scale processes .
Mechanistic Insights :
- Ethoxy groups enhance solubility in organic matrices, making 1,3-Diethoxy-2-propanol-d5 suitable for lipid-rich biological environments.
- Methoxy derivatives exhibit higher polarity, aligning with applications requiring rapid dispersion in aqueous or fuel systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
